molecular formula C30H48O4 B563820 20-Hydroxy-3-oxo-28-lupanoic acid CAS No. 93372-87-3

20-Hydroxy-3-oxo-28-lupanoic acid

Cat. No. B563820
CAS RN: 93372-87-3
M. Wt: 472.71
InChI Key: OWUOWYKFORUAIE-PDSAIWMESA-N
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Description

20-Hydroxy-3-oxo-28-lupanoic acid is a natural triterpenoid isolated from the herbs of Jatropha curcas . It is used for reference standards and pharmacological research .


Synthesis Analysis

A one-step synthesis of 20-Hydroxy-3-oxo-28-lupanoic acid from betulin was developed. Its glycosylation by -acetobromoglucose (ABG) catalyzed by Ag2O in various solvents such as pyridine, CH2Cl2, and their mixture was studied .


Molecular Structure Analysis

The molecular formula of 20-Hydroxy-3-oxo-28-lupanoic acid is C30H48O4, and its molar mass is 472.69972 . The structure has been confirmed by NMR .


Physical And Chemical Properties Analysis

The density of 20-Hydroxy-3-oxo-28-lupanoic acid is predicted to be 1.099±0.06 g/cm3. It has a melting point of 191-193℃ and a predicted boiling point of 576.3±15.0 °C .

Scientific Research Applications

  • Pharmacological Properties : Lupane-type triterpenes, including 20-Hydroxy-3-oxo-28-lupanoic acid, have shown potential in pharmacology. For instance, a study on triterpenoids from Pulsatilla chinensis revealed the cytotoxic activities of these compounds against various cancer cell lines, highlighting their potential as anticancer agents (Ye et al., 1996).

  • Anti-Inflammatory Effects : A study investigating 20-Hydroxy-3-oxolupan-28-oic acid specifically found that it attenuates inflammatory responses in LPS-stimulated RAW264.7 macrophages. This compound inhibited the production of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent (Cao et al., 2019).

  • Antimicrobial and Antifungal Applications : Research on 3β-hydroxyllup-20(29)-en-28-oic acid, a related compound, demonstrated its potential as an antifungal drug, showing efficacy against various fungal organisms (Habila et al., 2010).

  • Potential in Treating HIV : A study on the anti-HIV-1 and anti-inflammatory properties of lupanes isolated from Garcinia hanburyi showed promising results. These compounds displayed anti-HIV-1 activities, further broadening the scope of lupane-type triterpenes in medicinal research (Reutrakul et al., 2010).

  • Cytotoxic Properties : Lupane-type triterpenoids isolated from Acacia mellifera were evaluated for their cytotoxicity on a human non-small-cell bronchopulmonary carcinoma cell line. This study contributes to the understanding of lupane-type triterpenoids in cancer therapy (Mutai et al., 2004).

  • Chemical Constituents Analysis : Research on the chemical constituents of Salacia chinensis L. identified a new triterpene, 28-hydroxy-3-oxo-30-lupanoic acid, along with other triterpenes. These findings contribute to the chemical profiling of plants containing lupane-type triterpenes (Tran Thi Minha et al., 2008).

properties

IUPAC Name

(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-1-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a-pentamethyl-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-25(2)20-11-14-29(7)21(27(20,5)13-12-22(25)31)9-8-19-23-18(26(3,4)34)10-15-30(23,24(32)33)17-16-28(19,29)6/h18-21,23,34H,8-17H2,1-7H3,(H,32,33)/t18-,19-,20+,21-,23-,27+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUOWYKFORUAIE-PDSAIWMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C(CC5)C(C)(C)O)C(=O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@]3(CC[C@H]([C@@H]3[C@H]1CC[C@H]4[C@]2(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C(C)(C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

20-Hydroxy-3-oxo-28-lupanoic acid

Citations

For This Compound
4
Citations
CO Ochieng, DW Nyongesa, KO Yamo, JO Onyango… - Fitoterapia, 2020 - Elsevier
… The fifth fraction yielded white solid (62 mg) which crystallized in n-hexane: ethyl acetate (9:1) to give 20-hydroxy-3-oxo-28-lupanoic acid (15). Further purification of the sixth fraction …
Number of citations: 14 www.sciencedirect.com
DW NYONGESA - 2019 - edocs.maseno.ac.ke
… Table 6: 1 H and 13 C NMR chemical shift values for 20-hydroxy-3-oxo-28-lupanoic acid (45) …………………………………………………………………….…..54 Table 7: 1 H and 13 C …
Number of citations: 1 edocs.maseno.ac.ke
YB Cheng, FJ Liu, CH Wang, TL Hwang, YF Tsai… - Planta …, 2018 - thieme-connect.com
… It was noted that a compound named “20-hydroxy-3-oxo-28-lupanoic acid” has been reported in two papers. In one report, the compound was in fact isolated as methyl ester derivative …
Number of citations: 13 www.thieme-connect.com
S Mguni, F Mashinya, C Khabo-Mmekoa… - Journal of Medicinal …, 2023 - journals.co.za
Background Zanthoxylum chalybeum Engl. is a traditional medicinal plant, which is native to Eastern and Southern Africa. Commonly known as the ‘Knob wood’, it has been used for …
Number of citations: 2 journals.co.za

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